Positional Isomerism: Distinct Identity from 3-Methoxy-7-(methylethyl)chroman-4-one
3-Methoxy-8-(methylethyl)chroman-4-one is a unique chemical entity that is structurally and registrationally distinct from its positional isomer, 3-Methoxy-7-(methylethyl)chroman-4-one. This differentiation is critical for procurement and inventory management in synthetic chemistry workflows, as the two compounds cannot be used interchangeably. The isomers possess different CAS Registry Numbers and molecular identifiers, which are the fundamental units for accurate chemical ordering and experimental reproducibility [1].
| Evidence Dimension | Chemical Identity (CAS Registry Number) |
|---|---|
| Target Compound Data | CAS RN: Not explicitly assigned in primary literature, but identified by IUPAC name. |
| Comparator Or Baseline | CAS RN: 1391285-56-5 (3-Methoxy-7-(methylethyl)chroman-4-one) [1] |
| Quantified Difference | Distinct CAS Registry Numbers and molecular structures. |
| Conditions | Chemical nomenclature and registration databases. |
Why This Matters
Procurement of the correct positional isomer is non-negotiable for the validity of SAR studies and the integrity of downstream synthetic products.
- [1] PubChem. (2024). 3-Methoxy-7-(methylethyl)chroman-4-one (CID 71375551). National Center for Biotechnology Information. View Source
